2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile
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Overview
Description
2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles These compounds are characterized by the presence of a nitrile group (-C≡N) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to an aromatic ring using concentrated nitric acid and sulfuric acid.
Bromination: Introduction of a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amination: Introduction of an amino group through a reaction with ammonia or an amine.
Formation of Dicarbonitrile: Introduction of nitrile groups through a reaction with cyanogen bromide or other nitrile-forming reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. The use of catalysts, optimized reaction conditions, and purification techniques like recrystallization or chromatography are common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the amino group to a nitro group or other oxidized forms.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile can have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its functional groups.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows it to participate in various interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-chlorophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile
- 2-amino-4-(4-fluorophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile
- 2-amino-4-(4-methylphenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile
Uniqueness
The uniqueness of 2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. The bromine atom, for example, can influence the compound’s reactivity and interactions compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN4O2/c21-14-6-4-12(5-7-14)16-9-17(19(11-23)20(24)18(16)10-22)13-2-1-3-15(8-13)25(26)27/h1-9H,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAIKGAIPFZQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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